N-methylethane-1-sulfonohydrazide N-methylethane-1-sulfonohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18104086
InChI: InChI=1S/C3H10N2O2S/c1-3-8(6,7)5(2)4/h3-4H2,1-2H3
SMILES:
Molecular Formula: C3H10N2O2S
Molecular Weight: 138.19 g/mol

N-methylethane-1-sulfonohydrazide

CAS No.:

Cat. No.: VC18104086

Molecular Formula: C3H10N2O2S

Molecular Weight: 138.19 g/mol

* For research use only. Not for human or veterinary use.

N-methylethane-1-sulfonohydrazide -

Specification

Molecular Formula C3H10N2O2S
Molecular Weight 138.19 g/mol
IUPAC Name N-methylethanesulfonohydrazide
Standard InChI InChI=1S/C3H10N2O2S/c1-3-8(6,7)5(2)4/h3-4H2,1-2H3
Standard InChI Key OBWAYRLYJHUTAT-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)N(C)N

Introduction

N-methylethane-1-sulfonohydrazide is an organic compound with the molecular formula C3H10N2O2S and a molecular weight of 138.19 g/mol. It belongs to the sulfonohydrazide class of compounds, characterized by the presence of a sulfonyl group (-SO₂) attached to a hydrazide moiety. The addition of a methyl group enhances its solubility and reactivity, making it versatile for various chemical and biological applications.

Synthesis of N-methylethane-1-sulfonohydrazide

The synthesis of N-methylethane-1-sulfonohydrazide involves the following steps:

  • Reactants: Ethane-1-sulfonyl chloride and methylhydrazine.

  • Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Solvent: Common solvents include dichloromethane or tetrahydrofuran.

  • Purification: The product is purified using recrystallization or chromatography techniques.

This controlled synthesis ensures high purity, typically achieving a chemical purity of over 95%.

Chemical Reactions

N-methylethane-1-sulfonohydrazide exhibits diverse reactivity due to its functional groups:

  • Oxidation: Converts into sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction with agents like sodium borohydride yields hydrazine derivatives.

  • Substitution: Undergoes nucleophilic substitution, where the sulfonohydrazide group is replaced by other nucleophiles such as amines.

These reactions underline its utility in synthetic organic chemistry.

Applications in Research and Industry

N-methylethane-1-sulfonohydrazide has applications across multiple fields:

Chemistry

  • Used as a reagent in the synthesis of sulfonamide and hydrazone derivatives.

Biology

  • Investigated for antimicrobial properties, showing potential in developing new antibiotics.

Medicine

  • Explored for anticancer activity due to its ability to inhibit enzymes critical for tumor growth.

Industrial Use

  • Serves as an intermediate in pharmaceutical manufacturing and specialty chemical production.

Mechanism of Action

Biologically, N-methylethane-1-sulfonohydrazide interacts with enzymes by binding to their active sites, inhibiting catalytic activity. This mechanism underpins its antimicrobial and anticancer potential.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
MethanesulfonohydrazideSulfonohydrazideLacks ethyl group; less versatile chemically
EthanesulfonohydrazideSulfonohydrazideNo methyl group; reduced solubility
Benzene sulfonohydrazideAromatic sulfonamideContains an aromatic ring, altering reactivity

N-methylethane-1-sulfonohydrazide's ethyl chain and methyl substitution enhance its solubility and reactivity compared to these analogs.

Antimicrobial Activity

Studies have shown that N-methylethane-1-sulfonohydrazide exhibits moderate antimicrobial properties, dependent on the concentration and target organism.

Anticancer Potential

Preliminary research indicates that the compound can inhibit enzymes involved in cancer cell proliferation, making it a candidate for further drug development.

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